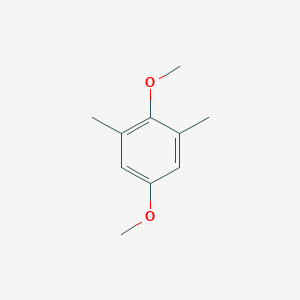

2,5-Dimethoxy-1,3-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-5-9(11-3)6-8(2)10(7)12-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIIPKLNFKGQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349157 | |

| Record name | 2,5-dimethoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14538-50-2 | |

| Record name | 2,5-dimethoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Placement Within Aromatic Chemistry Studies

2,5-Dimethoxy-1,3-dimethylbenzene, also known by its CAS number 14538-50-2, is a substituted aromatic hydrocarbon. chemsrc.com Its structure, featuring a benzene (B151609) ring functionalized with two methoxy (B1213986) groups and two methyl groups, places it firmly within the realm of aromatic chemistry. The interplay of these electron-donating substituents significantly influences the reactivity of the aromatic ring, making it a subject of interest for studies on electrophilic aromatic substitution. The methoxy and methyl groups activate the ring, directing incoming electrophiles to specific positions, a fundamental concept in aromatic chemistry. rsc.org

The physical and chemical properties of this compound are a direct consequence of its molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.217 g/mol |

| CAS Number | 14538-50-2 |

| Appearance | Not specified in available research |

| Boiling Point | Not specified in available research |

| Melting Point | Not specified in available research |

| Solubility | Expected to be soluble in organic solvents |

Data sourced from available chemical supplier information. chemsrc.com

Significance in Synthetic Organic Chemistry

The primary significance of 2,5-Dimethoxy-1,3-dimethylbenzene in synthetic organic chemistry lies in its role as a versatile intermediate. Its activated aromatic ring can undergo various chemical transformations, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.

Research has shown that derivatives of dimethoxy-dimethylbenzenes are valuable precursors. For instance, related dimethoxy-dimethylbenzaldehydes are utilized in Knoevenagel condensations to synthesize substituted isopropyl cyanophenylacrylates. chemrxiv.org This type of reaction highlights the utility of the substituted benzene (B151609) core in creating molecules with potential applications in materials science and polymer chemistry.

Furthermore, halogenated derivatives of dimethoxy-dimethylbenzenes serve as key intermediates. For example, 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, an isomer of a chlorinated derivative of the title compound, is an intermediate in the synthesis of ammonium (B1175870) quinone derivatives. nih.gov This underscores the potential of this compound to be similarly functionalized and employed in the synthesis of a range of target molecules.

Isomeric Landscape and Research Scope Within Dimethoxy Dimethylbenzene Derivatives

Regioselective Synthesis Strategies

The precise construction of molecules like this compound relies on regioselective synthesis, which ensures that substituents are added to the correct positions on the aromatic ring.

Directed Metalation Approaches in Aryl Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgbaranlab.orgorganic-chemistry.orgresearchgate.net This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating the removal of a proton from the adjacent (ortho) position on the aromatic ring. baranlab.orgorganic-chemistry.orgresearchgate.net The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. baranlab.orgorganic-chemistry.org

The strength of the DMG is a critical factor in the efficiency of the DoM reaction. baranlab.orgorganic-chemistry.org For instance, the O-carbamate group is considered one of the most powerful DMGs. acs.orgnih.gov Methoxy groups, such as those present in dimethoxybenzene derivatives, can also act as moderate directing groups. organic-chemistry.org The choice of the organolithium base, such as n-butyllithium or sec-butyllithium, and the use of additives like tetramethylethylenediamine (TMEDA) can further influence the reactivity and outcome of the metalation. baranlab.orgnih.gov

In a relevant synthesis, 1,3-dimethoxy-5-methylbenzene was subjected to metalation with n-BuLi followed by alkylation with methyl iodide to produce 1,3-dimethoxy-2,5-dimethylbenzene in a 78% yield. ucl.ac.uk This demonstrates the utility of directed metalation in building the specific substitution pattern of the target molecule.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for modifying aromatic compounds. nih.govfiveable.melibretexts.org This reaction involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. dpbspgcollege.edu.inhu.edu.jo The mechanism typically proceeds through a two-step process involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. fiveable.melibretexts.orgdpbspgcollege.edu.in The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. hu.edu.jo

The synthesis of substituted dimethoxy-dimethylbenzene derivatives can be achieved through EAS reactions such as Friedel-Crafts alkylation. For example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol is a common laboratory experiment to illustrate the principles of EAS. nih.govmnstate.edu The methoxy groups are strong activating groups, meaning they increase the reactivity of the benzene ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. wvu.edu

In the context of synthesizing this compound, one could envision starting with a dimethoxybenzene isomer and introducing the methyl groups via Friedel-Crafts alkylation. However, controlling the regioselectivity to obtain the desired 1,3-dimethyl substitution pattern can be challenging due to the directing effects of the methoxy groups.

Direct Methylation of Precursor Orcinol (B57675) Derivatives

Another synthetic route involves the direct methylation of orcinol (5-methylresorcinol) derivatives. Orcinol possesses a resorcinol (B1680541) (1,3-dihydroxybenzene) core, which can be readily methylated. The methylation of the resorcinolate dianion, formed by treating resorcinol with a base, has been studied under various conditions. cdnsciencepub.com The use of methyl iodide as the alkylating agent can lead to both O-methylation (formation of methoxy groups) and C-methylation (direct attachment of methyl groups to the ring). cdnsciencepub.com

The solvent and the counter-ion (e.g., lithium, sodium) can significantly influence the ratio of O- to C-alkylation. cdnsciencepub.com For instance, the methylation of the resorcinolate dianion in nonpolar solvents can lead to the formation of polymethylated cyclohexenone derivatives through a series of methylation steps. cdnsciencepub.com By carefully controlling the reaction conditions and the stoichiometry of the methylating agent, it is possible to achieve the desired this compound structure.

Mechanistic Investigations of Synthesis Reactions

A deeper understanding of the reaction mechanisms is essential for predicting and controlling the outcomes of the synthetic strategies employed.

Electrophilic Attack and Arenium Ion Intermediates

The generally accepted mechanism for electrophilic aromatic substitution involves the formation of an arenium ion intermediate. fiveable.melibretexts.orgdpbspgcollege.edu.in In this two-step process, the electrophile first attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as the arenium ion. hu.edu.jo This step is typically the rate-determining step of the reaction. fiveable.me In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. hu.edu.jo

While the arenium ion model is widely accepted, some computational and experimental studies have challenged the idea that it is always an obligatory intermediate. nih.gov In some cases, particularly in nonpolar solvents, concerted pathways or addition-elimination mechanisms may be operative. nih.gov However, for most preparative EAS reactions, the arenium ion mechanism provides a robust framework for understanding reactivity and regioselectivity. dpbspgcollege.edu.in

Influence of Steric and Electronic Effects on Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution and other synthetic methodologies is governed by a combination of steric and electronic effects. mdpi.comnih.gov

Electronic Effects: Substituents already present on the benzene ring can either donate or withdraw electron density, thereby influencing the stability of the arenium ion intermediate. wvu.edu Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃) groups, activate the ring towards electrophilic attack and direct incoming substituents to the ortho and para positions. This is because the positive charge of the arenium ion can be delocalized onto the heteroatom of the activating group through resonance. wvu.edu Conversely, electron-withdrawing groups deactivate the ring and generally direct incoming substituents to the meta position. wvu.edu

Steric Effects: The size of the substituents on the aromatic ring and the incoming electrophile can also play a significant role in determining the position of substitution. mdpi.comnih.gov Large, bulky groups can hinder the approach of the electrophile to the adjacent ortho positions, leading to a preference for substitution at less sterically crowded sites. nih.gov For example, in the C7 arylation of furopyridines, the use of a highly sterically hindered bromoarene resulted in selective arylation at the C7 position, albeit in a low yield. mdpi.com This interplay between steric and electronic factors is crucial for achieving high regioselectivity in the synthesis of polysubstituted aromatic compounds like this compound. mdpi.comnih.gov

Oxidation Reactions

The electron-rich nature of this compound and its analogues makes them prone to oxidation, particularly to form quinone derivatives. This transformation is a key step in the synthesis of various biologically active molecules and functional materials.

Formation of Quinone Derivatives

The oxidation of this compound and its structural analogues, such as other polysubstituted 1,3-dimethoxybenzene (B93181) derivatives, readily yields quinone structures. ucl.ac.uk The presence of two electron-donating methoxy groups facilitates the removal of electrons from the aromatic ring, leading to the formation of a 1,4-benzoquinone (B44022) core. ucsb.edu This process fundamentally involves the conversion of the methoxy groups into carbonyl groups. For instance, the oxidation of 1,3-dimethoxy-2,5-dimethylbenzene is a crucial step in preparing certain resorcinol derivatives that are precursors to 2-hydroxy-1,4-benzoquinone (B196085) derivatives. ucl.ac.uk Similarly, 5-bromo-1,3-dimethoxy-2-methylbenzene (B7961450) can be oxidized to the corresponding 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone. The general transformation involves the installation of two oxygen atoms onto the aryl system, a process that often requires strong oxidative conditions. ucsb.edu

The formation of quinone derivatives is not limited to simple benzene rings. The anodic oxidation of 2,5-diaryl-1,4-dimethoxybenzene derivatives also leads to the formation of quinone bisketals. researchgate.net This highlights the versatility of the oxidation reaction across a range of structural analogues.

Oxidative Reagents and Conditions

A variety of oxidizing agents and conditions have been employed for the conversion of dimethoxybenzene derivatives to quinones. The choice of reagent often depends on the specific substrate and the desired selectivity.

Commonly used oxidizing agents include:

Frémy's salt (dipotassium nitrosodisulfonate): This reagent is particularly effective for the oxidation of resorcinol derivatives (obtained after demethylation of the dimethoxy compounds) to the corresponding quinones in an aqueous buffer. ucl.ac.uk

Ceric Ammonium Nitrate (CAN): CAN is a powerful oxidant used for the conversion of 1,4-dimethoxybenzenes to benzo-1,4-quinones. psu.edu The reaction is typically carried out in a mixture of acetonitrile (B52724) and water. psu.edu

Chromium trioxide: In refluxing acetic acid, chromium trioxide can oxidize electron-rich aromatic systems to quinones. ucsb.edu

Electrochemical Oxidation: Anodic oxidation provides a method for converting 2,5-diaryl-1,4-dimethoxybenzene derivatives into quinone bisketals. researchgate.net

[Hydroxy(tosyloxy)iodo]benzene: This versatile reagent facilitates the mild oxidation of various functional groups. medchemexpress.com

Peroxides: In some cases, peroxides can be used to oxidize phenols to quinones, often in the presence of a catalyst. google.com

The following table summarizes some of the oxidative reagents and their applications in the synthesis of quinone derivatives from dimethoxybenzene analogues.

| Oxidative Reagent | Substrate Type | Product | Reference |

| Frémy's salt | Substituted resorcinol derivatives | 2-hydroxy-1,4-benzoquinone derivatives | ucl.ac.uk |

| Ceric Ammonium Nitrate (CAN) | 1,4-dimethoxybenzenes | Benzo-1,4-quinones | psu.edu |

| Chromium trioxide | Electron-rich aromatic systems | Quinones | ucsb.edu |

| Electrochemical Oxidation | 2,5-diaryl-1,4-dimethoxybenzene derivatives | Quinone bisketals | researchgate.net |

Reduction Reactions

While oxidation is a prominent reaction pathway, this compound and its analogues can also undergo reduction reactions, targeting either the methoxy groups or the aromatic ring itself.

Conversion of Methoxy Groups

The methoxy groups in this compound can be cleaved to form the corresponding hydroquinone (B1673460) or resorcinol derivatives. This demethylation is often a necessary step before oxidation to a quinone. ucl.ac.uk A common reagent for this transformation is boron tribromide (BBr₃) in a solvent like dichloromethane. ucl.ac.uk This reaction proceeds via the formation of a complex between the Lewis acidic boron tribromide and the oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation can be employed to reduce the aromatic ring of this compound and its analogues. The specific products formed depend on the catalyst, solvent, and reaction conditions such as temperature and pressure. For instance, the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to 4-chloro-2,5-dimethoxyaniline (B1194742) can be achieved using a modified platinum-on-carbon catalyst in an aromatic solvent at elevated temperature and pressure. google.com In other systems, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel-molybdenum (B8610338) on alumina (B75360) (Ni-Mo/γ-Al₂O₃) can lead to the saturation of the aromatic ring or the removal of heteroatoms. mdpi.comresearchgate.net The choice of catalyst is crucial; for example, Ni-Mo/γ-Al₂O₃ is used for the hydrogenation of complex organic mixtures from coal. mdpi.com

The table below provides examples of catalytic hydrogenation protocols and their outcomes for related compounds.

| Catalyst | Substrate | Product | Reference |

| Modified Platinum-on-carbon | 4-chloro-2,5-dimethoxynitrobenzene | 4-chloro-2,5-dimethoxyaniline | google.com |

| Palladium on carbon (Pd/C) | 3,4-dimethoxybenzophenone | 3,4-dimethoxybenzhydrol | researchgate.net |

| Ni-Mo/γ-Al₂O₃ | Soluble organics from bituminous coal | Hydrogenated products | mdpi.com |

| Nickel on Al₂O₃-TiO₂-ZrO₂ | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran | mdpi.com |

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of this compound makes it highly reactive towards electrophilic aromatic substitution. The two methoxy groups and two methyl groups are all ortho, para-directing and activating. The substitution pattern is determined by the combined directing effects of these groups and steric hindrance.

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been shown to yield various brominated products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. researchgate.net The reaction of 2-bromo-5-methoxy-1,3-dimethylbenzene (B188077) can undergo further bromination. nih.gov

Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. minia.edu.eglibretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgrsc.org The high reactivity of the dimethoxy-dimethylbenzene ring can lead to polyalkylation. rsc.org

Sulfonation: Treatment with sulfur trioxide in sulfuric acid can introduce a sulfonic acid group (—SO₃H) onto the ring. libretexts.org

The mechanism of these reactions generally involves a two-step process: the initial attack of the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or benzenonium ion), followed by the loss of a proton to restore the aromaticity of the ring. minia.edu.eglibretexts.org The stability of the intermediate carbocation influences the regioselectivity of the reaction.

An in-depth analysis of the chemical reactivity and mechanistic transformations of this compound and its structural analogues reveals a rich landscape of aromatic chemistry. The interplay of activating substituents on the benzene ring governs the regioselectivity and reactivity in a variety of organic reactions. This article explores key transformations including electrophilic aromatic substitutions and advanced condensation pathways.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 2,5 Dimethoxy 1,3 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum of 2,5-Dimethoxy-1,3-dimethylbenzene provides crucial information about the disposition of hydrogen atoms within the molecule. The symmetry of the molecule simplifies the spectrum, leading to distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the methyl groups. docbrown.info The aromatic region typically displays signals for the two non-equivalent protons on the benzene (B151609) ring. The six protons of the two equivalent methoxy groups give rise to a sharp singlet, while the six protons of the two equivalent methyl groups also appear as a distinct singlet at a different chemical shift.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.63 | s | 2H |

| Methoxy (-OCH₃) | 3.78 | s | 6H |

| Methyl (-CH₃) | 2.33 | s | 6H |

Note: Chemical shifts are typically referenced to a standard solvent signal.

Complementing the proton data, the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in this compound. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms. docbrown.info The spectrum will show distinct peaks for the aromatic carbons, the methoxy carbons, and the methyl carbons. The chemical shifts of the aromatic carbons are indicative of their substitution pattern, with the oxygen-substituted carbons appearing at a lower field. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C-O | 151.9 |

| Aromatic C-CH₃ | 129.7 |

| Aromatic C-H | 113.8 |

| Methoxy (-OCH₃) | 56.5 |

| Methyl (-CH₃) | 16.0 |

Note: Chemical shifts are typically referenced to a standard solvent signal.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. wikipedia.org Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a more comprehensive structural picture. ipb.ptusask.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, COSY can confirm the through-bond coupling between neighboring aromatic protons, if any are present. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. wikipedia.org It is used to definitively assign the proton signal at 6.63 ppm to the aromatic carbon at 113.8 ppm, and the proton signals of the methoxy and methyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbon and hydrogen atoms (typically over two to three bonds). ipb.pt For instance, correlations would be expected between the methoxy protons and the oxygen-bearing aromatic carbon, as well as between the methyl protons and the adjacent aromatic carbons. This data is instrumental in confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of organic compounds. psu.edu In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.

The mass spectrum of a compound also contains information about its isotopic composition. The presence of naturally occurring heavier isotopes, such as Carbon-13, results in small peaks at mass-to-charge ratios slightly higher than the monoisotopic molecular ion peak. docbrown.infolibretexts.org For this compound (C₁₀H₁₄O₂), the molecular ion peak would be observed, and a smaller M+1 peak, corresponding to the presence of a single ¹³C atom in the molecule, would also be detectable. msu.edu The relative intensity of this M+1 peak can be calculated and compared to the experimental data to further confirm the elemental formula of the compound.

Vibrational Spectroscopy (Infrared and Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a distinct fingerprint based on the molecule's functional groups.

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. tandfonline.com The aliphatic C-H stretching modes from the two methyl (CH₃) groups are expected in the 3000-2850 cm⁻¹ range. tandfonline.com

C=C Stretching: The aromatic ring's C=C stretching vibrations produce a series of bands in the 1625-1400 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks. ijrte.org

C-O Stretching: The methoxy (–O–CH₃) groups are characterized by strong C-O stretching bands. Anisole and its derivatives typically show a strong asymmetric C-O-C stretching vibration between 1275 and 1200 cm⁻¹ and a symmetric stretch near 1050-1000 cm⁻¹.

CH₃ Bending: The methyl groups exhibit characteristic bending (deformation) vibrations. Asymmetric bending is expected around 1460 cm⁻¹, while symmetric bending (the "umbrella" mode) appears near 1380 cm⁻¹.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring determines the position of strong C-H out-of-plane bending (γCH) bands in the 900-700 cm⁻¹ region, which are highly characteristic of the arrangement of the remaining aromatic hydrogens.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

Key features expected in the FT-Raman spectrum of this compound include:

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations. Therefore, the symmetric C=C stretching of the benzene ring, often seen near 1600 cm⁻¹, and the symmetric "ring breathing" mode are typically strong. researchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching bands are also prominent in the 3100-2850 cm⁻¹ region. ijrte.org

Low-Frequency Modes: Raman spectroscopy provides access to the low-frequency region (below 400 cm⁻¹), where skeletal deformation modes of the substituted ring can be observed. spectroscopyonline.com

The combination of FT-IR and FT-Raman provides a more complete vibrational profile, as some modes may be strong in one technique and weak or silent in the other. spectroscopyonline.com

Table 1: Expected Vibrational Frequencies and Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Expected in FT-IR | Expected in FT-Raman |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium | Strong |

| 3000-2850 | Aliphatic C-H Stretch (Methyl) | Strong | Strong |

| 1625-1570 | Aromatic C=C Stretch | Medium-Strong | Strong |

| 1500-1400 | Aromatic C=C Stretch | Medium-Strong | Medium |

| 1470-1440 | Asymmetric CH₃ Bend | Medium | Medium |

| 1385-1375 | Symmetric CH₃ Bend | Medium | Weak |

| 1275-1200 | Asymmetric C-O-C Stretch | Strong | Medium |

| 1050-1000 | Symmetric C-O-C Stretch | Strong | Weak |

X-ray Crystallography for Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation and how it packs into a crystal lattice.

For this compound, a crystallographic study would elucidate:

Ring Planarity: The benzene ring itself is expected to be planar.

Substituent Orientation: The primary point of interest would be the dihedral angles of the methoxy groups relative to the plane of the benzene ring. Due to steric interaction with the adjacent methyl groups at positions 1 and 3, the methoxy groups at positions 2 and 5 may be twisted out of the ring's plane.

Bond Lengths and Angles: The C-C bond lengths within the aromatic ring would be expected to be around 1.39 Å, but substitution can cause minor deviations. The C-O and C-CH₃ bond lengths would also be determined with high precision.

Intermolecular Interactions: The data would reveal how molecules pack in the solid state, identifying any significant intermolecular forces, such as C-H···π interactions, that influence the crystal structure.

Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis) for Related Aromatic Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, typically the π→π* transitions in aromatic compounds. The positions (λ_max) and intensities (molar absorptivity, ε) of absorption bands are sensitive to the substitution pattern on the benzene ring.

The electronic spectrum of this compound can be understood by examining related dimethoxybenzene isomers. Both methoxy (–OCH₃) and methyl (–CH₃) groups are electron-donating and act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Methoxy groups generally have a stronger effect than methyl groups.

Studies on related compounds show:

1,2-Dimethoxybenzene (B1683551) (Veratrole): Exhibits absorption maxima that are shifted to longer wavelengths compared to benzene. nist.gov

1,4-Dimethoxybenzene (B90301): Shows a primary absorption peak around 291 nm. aatbio.com

Methoxy-substituted benzenediazonium (B1195382) cations: Research on a series of these compounds, including the 2,5-dimethoxy derivative, demonstrates how multiple methoxy groups systematically influence the energy of electronic transitions. ibm.com

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands for a substituted benzene, likely with a primary absorption maximum above 270 nm due to the combined electron-donating effects of two methoxy and two methyl groups.

Table 2: UV Absorption Maxima for Related Aromatic Compounds

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| 1,2-Dimethoxybenzene | Not specified | Not specified | nist.gov |

| 1,4-Dimethoxybenzene | Not specified | 291 | aatbio.com |

| 2,6-Dimethoxybenzyl Bromide | Acetonitrile (B52724) | 291, 278, 246 | mdpi.com |

Applications of 2,5 Dimethoxy 1,3 Dimethylbenzene As a Building Block in Advanced Organic Synthesis

Precursor in Synthesis of Complex Organic Molecules

The structure of 2,5-Dimethoxy-1,3-dimethylbenzene is foundational for creating significantly more complex molecules. Organic synthesis often relies on a "building block" approach, where smaller, well-defined molecules are sequentially pieced together to form a larger, target structure. The methoxy (B1213986) groups on the benzene (B151609) ring can be readily converted into other functional groups, such as hydroxyls, or can be cleaved under oxidative conditions to form quinones, which are themselves important intermediates. rsc.org This inherent reactivity makes the dimethoxy-dimethylbenzene core a strategic starting point for multi-step syntheses. For instance, its derivatives are employed in the construction of giant macrocycles, which are intricate molecular systems with significant applications in supramolecular chemistry. researchgate.netnih.gov The synthesis of these large structures highlights the role of the dimethoxy-aromatic unit as a fundamental component that is elaborated upon to achieve a complex final product.

Intermediate in the Formation of Functionalized Benzoquinones

The 1,4-dimethoxy substitution pattern on the aromatic ring makes this compound a latent precursor to benzoquinones. Benzoquinones are a class of organic compounds that are structurally defined by a fully conjugated cyclic dione (B5365651) system and are involved in various biological processes, particularly electron transport. The conversion of dimethoxybenzenes to benzoquinones typically involves oxidative demethylation.

The resulting 2,5-dimethyl-1,4-benzoquinone (B89530) is a functionalized molecule that can undergo further synthetic transformations. These benzoquinone derivatives are valuable intermediates in their own right, serving as dienophiles in Diels-Alder reactions or as substrates for Michael additions. For example, benzoquinone-derived sulfinyl imines have been demonstrated as versatile intermediates in the enantioselective synthesis of alkaloids, such as (–)-3-demethoxyerythratidinone. rsc.org The production of specialized benzoquinones from dimethoxy precursors is a key step in accessing a variety of potential applications, from organic synthesis to the development of antioxidants. google.com

Table 1: Conversion of Dimethoxyarenes to Benzoquinones

| Precursor Type | Reaction | Product Type | Potential Applications |

|---|---|---|---|

| Dimethoxybenzenes | Oxidative Demethylation | Functionalized Benzoquinones | Antioxidants, Metal Complexation, Organic Synthesis Intermediates google.com |

Role in the Synthesis of Substituted Aromatic Derivatives

The existing methoxy and methyl groups on the this compound ring direct the position of subsequent reactions on the aromatic core, a critical aspect of synthesizing specifically substituted derivatives. The electron-donating nature of these groups activates the ring towards electrophilic aromatic substitution, allowing for the introduction of new functional groups at predictable locations.

Common strategies to create further derivatives include:

Friedel-Crafts Alkylation: This reaction can introduce additional alkyl groups onto the aromatic ring. For example, the Friedel-Crafts alkylation of the closely related 1,4-dimethoxybenzene (B90301) with 2-methyl-2-butanol (B152257) yields 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, demonstrating how the activated ring can be further substituted. researchgate.net

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) provides a handle for subsequent cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Lithiation and Functionalization: Directed ortho-metalation can be used to introduce substituents at specific positions. For instance, 1,3-dimethoxybenzene (B93181) can be converted to its 2-lithio derivative, which is then treated with a chlorinating agent to produce 2-chloro-1,3-dimethoxybenzene. google.com This highlights a method for regioselective functionalization.

These methods allow chemists to use this compound as a scaffold, systematically adding new functionalities to build a diverse library of substituted aromatic compounds. doi.orgresearchgate.net

Table 2: Examples of Reactions for Synthesizing Aromatic Derivatives

| Starting Material (Analogue) | Reaction Type | Reagents | Product |

|---|---|---|---|

| 1,4-dimethoxybenzene | Friedel-Crafts Alkylation | 2-methyl-2-butanol, Acid Catalyst | 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene researchgate.net |

Utilization in Macrocyclic Compound Synthesis

A significant application of dimethoxy-substituted aromatic units is in the synthesis of macrocycles—large ring-containing molecules. core.ac.uknih.govnih.gov These structures are of great interest in host-guest chemistry, molecular recognition, and materials science. The rigidity of the aromatic unit combined with the synthetic handles provided by other functional groups makes it an ideal component for constructing well-defined macrocyclic architectures.

A notable example is the synthesis of giant macrocycles such as 2,5-dimethoxyquinquephen[3-4]arenes and 2,5-dimethoxyheptaphen[n]arenes. researchgate.net In these syntheses, brominated dimethoxy-aromatic compounds are used as key building blocks. These blocks are coupled together through transition metal-catalyzed reactions to form the large macrocyclic ring. The resulting macrocycles possess large cavities (often greater than 1 nm in diameter) that are capable of binding guest molecules, a property limited in traditional macrocyclic compounds. researchgate.net This demonstrates the critical role of the 2,5-dimethoxy-aromatic moiety in providing the structural foundation for these advanced supramolecular systems.

Research on Derivatives and Analogues of 2,5 Dimethoxy 1,3 Dimethylbenzene

Substituted Dimethylbenzenes and Dimethoxybenzenes

The substitution patterns on the benzene (B151609) ring significantly influence the chemical and physical properties of dimethylbenzene and dimethoxybenzene derivatives. Research in this area has focused on understanding how the introduction of various functional groups affects the reactivity and potential applications of these compounds.

For instance, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol is a common reaction explored in educational settings to demonstrate electrophilic aromatic substitution. researchgate.net This reaction leads to the formation of 1,4-di-t-butyl-2,5-dimethoxybenzene. rsc.org The introduction of bulky tert-butyl groups can influence the molecule's conformation and intermolecular interactions. researchgate.net Similarly, the synthesis of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene introduces reactive chloromethyl groups, making it a versatile intermediate for creating more complex molecules. ontosight.ai

The synthesis of ring-substituted 2-methoxyethyl phenylcyanoacrylates from various dimethyl and dimethoxy substituted benzaldehydes has also been a subject of study. chemrxiv.org These reactions, often employing Knoevenagel condensation, produce a range of compounds with potential applications in polymer chemistry. chemrxiv.orgchemrxiv.org The specific positioning of the methyl and methoxy (B1213986) groups on the benzaldehyde (B42025) starting material directs the final structure of the acrylate. chemrxiv.org

Furthermore, studies on the bromination of substituted dimethoxybenzenes, such as 1,4-dimethoxy-2,3-dimethylbenzene (B1360320), have been conducted to create useful synthetic intermediates. researchgate.net These halogenated derivatives can then be used in subsequent reactions to introduce other functional groups.

Phenethylamine (B48288) Derivatives Incorporating the 2,5-Dimethoxy Core (e.g., DOX series)

A significant area of research has been the incorporation of the 2,5-dimethoxy-phenyl moiety into phenethylamine structures. This has led to the development of several series of compounds, most notably the "DOX" series, which are 4-substituted-2,5-dimethoxyamphetamines. wikipedia.org The 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold is a recognized motif for potent agonist activity at the serotonin (B10506) 2A receptor (5-HT2AR). nih.govresearchgate.net

The DOX series includes well-known compounds such as:

DOM (2,5-dimethoxy-4-methylamphetamine) wikipedia.org

DOI (2,5-dimethoxy-4-iodoamphetamine) wikipedia.org

DOB (2,5-dimethoxy-4-bromoamphetamine) wikipedia.org

DOC (2,5-dimethoxy-4-chloroamphetamine) wikipedia.org

These compounds are potent and long-lasting psychedelic drugs that act as selective 5-HT2A, 5-HT2B, and 5-HT2C receptor agonists. wikipedia.org Research has shown that the 2,5-dimethoxy motif is important for the in vivo potency of these phenethylamine 5-HT2AR agonists. nih.govmdpi.com The nature of the substituent at the 4-position of the phenyl ring plays a crucial role in modulating the pharmacological profile of these molecules. nih.gov For example, the introduction of a methyl group at the 4-position in DOM significantly enhances its potency compared to the parent compound, 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). nih.gov

The synthesis of these compounds often involves the corresponding substituted 2,5-dimethoxybenzaldehyde (B135726) as a starting material. The "2C" series of phenethylamines, such as 2C-D (2,5-dimethoxy-4-methylphenethylamine), are structurally related to the DOX series but lack the alpha-methyl group on the ethylamine (B1201723) side chain. contaminantdb.ca

Compounds Featuring Dimethoxy-methylphenyl Moieties

Beyond the direct substitution of the 2,5-dimethoxy-1,3-dimethylbenzene core, researchers have synthesized and characterized a range of other compounds that feature a dimethoxy-methylphenyl moiety as a key structural component. These investigations aim to explore how this particular arrangement of functional groups influences the properties and potential applications of the resulting molecules.

One such example is bis(2,5-dimethoxy-4-methylphenyl)methane . This synthetic organic compound consists of two 2,5-dimethoxy-4-methylphenyl groups linked by a methane (B114726) bridge. ontosight.ai Its synthesis typically involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde (B127970) or related compounds. ontosight.ai The presence of the methoxy and methyl substituents on the phenyl rings influences its chemical properties, such as solubility and reactivity. ontosight.ai

Another researched compound is 2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine . This molecule incorporates the dimethoxy-methylphenyl group into a cyclobutylamine (B51885) structure. ontosight.ai It belongs to the class of phenylcyclobutylamines and has been investigated for its potential to modulate monoamine neurotransmitter systems. ontosight.ai

Additionally, compounds like 2-(3,4-dimethoxy-2-methylphenyl)ethanamine hydrochloride have been studied. Although the substitution pattern differs from the 2,5-dimethoxy core, it represents another example of a dimethoxy-methylphenyl arrangement within a phenethylamine framework.

Synthesis and Characterization of Novel Structural Analogues

The synthesis and characterization of novel structural analogues of this compound and its derivatives represent an ongoing area of chemical research. These efforts are aimed at creating new molecules with unique properties and exploring the structure-activity relationships of this chemical class.

A notable area of investigation has been the synthesis of analogues of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM). researchgate.net Research has described the synthesis of a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, where the substituent at the 4-position includes bromo, chloro, iodo, nitro, and amino groups. researchgate.net These systematic modifications allow for a detailed examination of how different substituents at this position influence the compound's properties. researchgate.net

The synthesis of cyclic analogues has also been explored. For example, 2-amino-4,7-dimethoxy-5-methylindane was synthesized as a cyclic analogue of DOM. cdnsciencepub.com This was achieved through a multi-step synthesis involving a key intermediate, trans-2-amino-4,7-dimethoxy-6-methyl-1-indanol. cdnsciencepub.com

Furthermore, novel synthetic methodologies are continually being developed to create complex molecular architectures based on substituted benzene rings. For instance, iron-promoted synthesis has been used to create substituted 1-halo-1,4-pentadienes from the reaction of 1,3-diarylpropenes with ethynylbenzenes, though limitations were noted for some substituted ethynylbenzenes. acs.org The development of novel small-molecule inhibitors for various biological pathways also sometimes involves the synthesis of complex heterocyclic structures that may be built upon substituted phenyl precursors. nih.gov

Exploratory Research on Biological Activity of 2,5 Dimethoxy 1,3 Dimethylbenzene Derivatives Excluding Clinical Data

Studies on Potential Molecular Targets and Enzyme Interactions

Research into the derivatives of 2,5-Dimethoxy-1,3-dimethylbenzene has identified several potential molecular targets and enzyme interactions, primarily in the fields of pharmacology and antimicrobial research.

Derivatives of 2,5-dimethoxyphenethylamine have been extensively studied for their interaction with serotonin (B10506) receptors . Specifically, structure-activity relationship studies have led to the discovery of potent agonists for the 5-HT2A and 5-HT2C receptors. One such derivative, CYB210010, a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine, demonstrated high potency at these receptors with modest selectivity over other serotonin and adrenergic receptors. nih.gov These findings suggest that the 2,5-dimethoxy-substituted phenyl ring is a key pharmacophore for targeting these specific serotonin receptor subtypes.

In the realm of antimicrobial research, derivatives incorporating the 2,5-dimethoxy-1,4-phenylene moiety have been investigated. For instance, 2,2′-{[(2,5-Dimethoxy-1,4-phenylene)bis(methylene)]bis(sulfanediyl)}bis(benzo[d]thiazole) was synthesized and evaluated for its antimicrobial properties. nih.gov Docking studies on related benzothiazole (B30560) derivatives suggest potential inhibition of E. coli MurB and 14-lanosterol demethylase , which are crucial enzymes in bacterial cell wall synthesis and fungal ergosterol (B1671047) biosynthesis, respectively. nih.gov

Furthermore, other studies on heterocyclic derivatives containing a dimethoxybenzene moiety have pointed towards various other potential enzyme targets. For example, some pyrazole (B372694) derivatives have been associated with a wide spectrum of biological activities, including the inhibition of cyclooxygenase-2 (COX-2) . nih.gov While not directly a this compound derivative, the presence of the dimethoxybenzene structural motif in various bioactive compounds underscores its importance in interacting with a range of enzymatic targets.

Investigation of General Biochemical Interactions (without clinical data)

The biochemical interactions of this compound derivatives have been primarily explored through in vitro assays, providing insights into their potential biological effects at a cellular level.

The serotonin receptor agonists derived from 2,5-dimethoxyphenethylamine, such as CYB210010, have been shown to engage with 5-HT2A receptors in the frontal cortex. This engagement leads to an increase in the expression of genes involved in neuroplasticity , highlighting a potential biochemical pathway through which these compounds exert their effects. nih.gov

In the context of antimicrobial activity, benzothiazole derivatives containing the 2,5-dimethoxy-1,4-phenylene scaffold have demonstrated moderate antibacterial and good antifungal activity in vitro. nih.gov The mechanism of this activity is proposed to be the disruption of essential biochemical pathways in microorganisms, such as cell wall synthesis. nih.gov The specific biochemical interactions of pyrazoline and pyrimidine (B1678525) derivatives synthesized from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone have been corroborated through computational studies using density functional theory, which helps in understanding their antibacterial activities at a molecular level. eurjchem.com

The following interactive table summarizes the observed in vitro biological activities of various derivatives containing a dimethoxybenzene core.

| Derivative Class | Organism/Cell Line | Observed Activity | Potential Biochemical Interaction | Reference |

| 2,5-Dimethoxyphenethylamines | Rat | Head-twitch response, increased neuroplasticity gene expression | Agonism at 5-HT2A and 5-HT2C receptors | nih.gov |

| Benzothiazole derivatives | E. coli, C. albicans | Moderate antibacterial, good antifungal activity | Inhibition of MurB and 14-lanosterol demethylase | nih.gov |

| Pyrazoline derivatives | Gram-positive and Gram-negative bacteria | Antibacterial activity | Not specified | eurjchem.com |

| Pyrimidine derivatives | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal | Antifungal activity | Not specified | frontiersin.org |

Structure-Activity Relationship (SAR) Studies for Related Bioactive Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2,5-dimethoxybenzene, several SAR studies have provided valuable insights.

In the series of 4-substituted-2,5-dimethoxyphenethylamines, the nature of the substituent at the 4-position of the phenyl ring was found to be critical for activity at serotonin receptors. The discovery of 2,5-dimethoxy-4-thiotrifluoromethylphenethylamines as potent 5-HT2 receptor agonists highlights the importance of this specific substitution pattern for achieving high potency and desirable pharmacological profiles. nih.gov Studies on 2,5-dimethoxy amphetamines have also shown that electron-donating substituents at the 4-position can decrease psychotomimetic activity, suggesting a specific electronic effect related to the 5-methoxy group. researchgate.net

For benzothiazole derivatives, the nature of the linker and the substituents on the associated heterocyclic rings significantly impact their antimicrobial activity. For example, the replacement of a 4-(3,4-dimethylphenyl)-2-methylphthalazin-1(2H)-one substituent with a 1-phenylphthalazine (B1615358) connected via a sulfur linker resulted in a slight decrease in activity. nih.gov This indicates that both the steric and electronic properties of the substituents play a role in the interaction with microbial targets.

In a series of pyrimidine derivatives containing an amide moiety, the position of the amine group and the nature of the substituents on the benzene (B151609) ring were found to significantly influence their antifungal activities against various plant pathogenic fungi. frontiersin.org Specifically, a compound with a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzamide (B126) moiety, along with the amine group at the 3-position of the benzene ring, exhibited excellent antifungal activity. frontiersin.org

The following table presents a summary of key SAR findings for different classes of dimethoxybenzene derivatives.

| Derivative Class | Key Structural Feature | Impact on Biological Activity | Reference |

| 2,5-Dimethoxyphenethylamines | 4-thiotrifluoromethyl substitution | Potent and long-acting serotonin 5-HT2 receptor agonism | nih.gov |

| 2,5-Dimethoxy amphetamines | Electron-donating substituent at the 4-position | Decreased psychotomimetic activity | researchgate.net |

| Benzothiazole derivatives | Substituent on the phthalazine (B143731) ring | Modulates antimicrobial potency | nih.gov |

| Pyrimidine derivatives | Position of amine and halogen substituents on the benzamide moiety | Significantly influences antifungal activity | frontiersin.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dimethoxy-1,3-dimethylbenzene?

- Methodology :

- Bromination-Methoxylation : Start with 1,3-dimethylbenzene derivatives. Bromination at the 2- and 5-positions can be achieved using reagents like Br₂ in the presence of FeBr₃ (analogous to brominated derivatives in and ). Subsequent methoxylation via nucleophilic substitution (e.g., NaOCH₃ in methanol under reflux) replaces bromine atoms with methoxy groups.

- Cross-Coupling : Utilize Suzuki-Miyaura coupling with boronic acid intermediates (e.g., 2,5-dimethoxybenzeneboronic acid, as in ) and methyl-substituted aryl halides.

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How should researchers characterize this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic proton splitting patterns).

- Mass Spectrometry : Compare fragmentation patterns with literature data (e.g., M⁺ peaks and characteristic fragments as in ).

- FT-IR : Identify methoxy C-O stretches (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Guidelines :

- Prioritize polar aprotic solvents (e.g., DMSO, DMF) for initial solubility screening.

- For aqueous solubility, use co-solvents like ethanol or PEG-400.

- Critical Note : Solubility thresholds (e.g., 0.10–0.46 mmol/L for GABA receptor modulators, as in ) may influence bioactivity. Validate solubility via HPLC or UV-Vis spectroscopy.

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data?

- Troubleshooting Steps :

- Purity Validation : Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities.

- Solubility-activity correlation : Conduct dose-response assays across solubility ranges (e.g., 0.1–1.0 mmol/L) to identify cutoff effects, as seen in GABA receptor studies .

- Receptor Binding Assays : Use radioligand displacement or fluorescence polarization to confirm target engagement.

Q. What strategies optimize regioselectivity in derivatization reactions?

- Approaches :

- Directed Metalation : Use directing groups (e.g., -OMe) to guide electrophilic substitution. For example, lithiation at the 4-position of 1,3-dimethylbenzene derivatives can enable selective functionalization .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for -OH groups) to direct reactions to desired positions.

Q. How do steric and electronic effects influence cross-coupling reactions with this compound?

- Mechanistic Insights :

- Steric Hindrance : The 1,3-dimethyl groups may slow coupling at adjacent positions. Use bulky ligands (e.g., SPhos) to enhance reactivity .

- Electronic Effects : Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may deactivate it toward nucleophilic attacks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.